molecular formula C13H26BrNO2S2 B13111627 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide

Cat. No.: B13111627
M. Wt: 372.4 g/mol
InChI Key: QEFZINSTJBNRMO-UTONKHPSSA-M
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Description

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide is a complex organic compound that features a dithiolane ring, a pentanoyloxy group, and a trimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide typically involves multiple steps, starting with the preparation of the dithiolane ring. This can be achieved through the reaction of a suitable dithiol with a halogenated compound under controlled conditions. The pentanoyloxy group is then introduced via esterification, and the final step involves the quaternization of the nitrogen atom to form the trimethylazanium moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of simpler thiol derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. The trimethylazanium moiety can interact with negatively charged sites on biomolecules, affecting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride
  • 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide
  • 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;fluoride

Uniqueness

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromide ion, in particular, can influence its solubility and interaction with other molecules, differentiating it from its chloride, iodide, and fluoride analogs.

Properties

Molecular Formula

C13H26BrNO2S2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide

InChI

InChI=1S/C13H26NO2S2.BrH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1

InChI Key

QEFZINSTJBNRMO-UTONKHPSSA-M

Isomeric SMILES

C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[Br-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Br-]

Origin of Product

United States

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